molecular formula C17H26N2O B2354893 N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzamide CAS No. 946326-86-9

N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzamide

Cat. No.: B2354893
CAS No.: 946326-86-9
M. Wt: 274.408
InChI Key: OYKIWEFPTAGLFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzamide typically involves the reaction of 1-isopropylpiperidine with 3-methylbenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of piperidine derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include hydrogenation, cyclization, and functionalization reactions. The choice of catalysts, solvents, and reaction conditions is crucial for achieving high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-isopropylpiperidin-4-yl)methyl)-3-methylbenzamide is unique due to its specific substitution pattern on the piperidine ring and the presence of a benzamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

3-methyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-13(2)19-9-7-15(8-10-19)12-18-17(20)16-6-4-5-14(3)11-16/h4-6,11,13,15H,7-10,12H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKIWEFPTAGLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2CCN(CC2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.